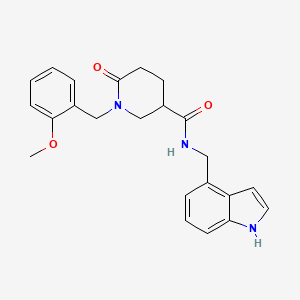
N~1~-(2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MPPG, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPG is a glycinamide derivative that has been studied for its ability to modulate glutamate receptors, which play a crucial role in the central nervous system.
作用机制
N~1~-(2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive antagonist of the metabotropic glutamate receptor 7 (mGluR7). By binding to this receptor, this compound inhibits the release of glutamate, which is a neurotransmitter involved in many brain functions. This inhibition leads to a decrease in excitatory neurotransmission, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior and improve cognitive function in rodents. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and alcohol, suggesting its potential as a treatment for addiction.
实验室实验的优点和局限性
One advantage of using N~1~-(2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for the mGluR7 receptor. This allows for more precise manipulation of glutamate signaling in the brain. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in experiments.
未来方向
There are several future directions for research on N~1~-(2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential as a treatment for depression and anxiety disorders. Another area of interest is its potential as a treatment for addiction, particularly in reducing drug-seeking behavior. Further research is also needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems in the brain.
合成方法
The synthesis of N~1~-(2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of 2-methylbenzenamine, 4-methylbenzenamine, and benzenesulfonyl chloride with glycine in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
科学研究应用
N~1~-(2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate glutamate receptors, which are involved in processes such as learning, memory, and synaptic plasticity. This compound has been studied in animal models of depression, anxiety, and addiction, where it has shown promising results in reducing symptoms.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-17-12-14-19(15-13-17)24(28(26,27)20-9-4-3-5-10-20)16-22(25)23-21-11-7-6-8-18(21)2/h3-15H,16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUUMERWFKOCCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-methoxyphenyl)-4-{1-[(1-phenylcyclopropyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6031558.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-2-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6031567.png)

![4-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B6031581.png)
![4-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}dihydro-2(3H)-furanone](/img/structure/B6031588.png)
![3-(trifluoromethyl)-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B6031605.png)
![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6031609.png)
![N-(tert-butyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6031611.png)
![2-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6031618.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B6031630.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6031634.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6031637.png)
![5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-one semicarbazone](/img/structure/B6031645.png)